molecular formula C9H4Br2ClN B8258703 3,6-Dibromo-8-chloroquinoline

3,6-Dibromo-8-chloroquinoline

Cat. No.: B8258703
M. Wt: 321.39 g/mol
InChI Key: MIJVMYDKZPZIMW-UHFFFAOYSA-N
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Chemical Reactions Analysis

3,6-Dibromo-8-chloroquinoline undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include N-halosuccinimide for halogenation, sulfuric acid for hydrolysis, and reducing agents for the reduction of nitro groups . The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions can produce mono- or di-bromo derivatives, while reduction reactions can yield amino derivatives .

Comparison with Similar Compounds

3,6-Dibromo-8-chloroquinoline can be compared with other quinoline derivatives, such as 3,6-dichloro-8-quinolinol and 8-hydroxyquinoline . While these compounds share a similar quinoline core structure, the presence of different halogen atoms can significantly influence their chemical and biological properties. For example, 3,6-dichloro-8-quinolinol exhibits strong fungitoxic activity, whereas this compound is more potent as an antimicrobial and anticancer agent . The unique combination of bromine and chlorine atoms in this compound contributes to its distinct chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and biological activities make it a valuable candidate for developing new antimicrobial, anticancer, and antimalarial agents. The compound’s ability to undergo various chemical reactions and its distinct mechanism of action further highlight its importance in medicinal chemistry and related fields.

Properties

IUPAC Name

3,6-dibromo-8-chloroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2ClN/c10-6-1-5-2-7(11)4-13-9(5)8(12)3-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJVMYDKZPZIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Br)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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